(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide is a chiral amide derivative featuring a butyramide backbone with distinct substituents:
- Stereochemistry: (S)-configuration at the second carbon of the amino group.
- Substituents:
- N-Isopropyl group: Introduces steric bulk and lipophilicity.
- N-(2-Oxo-2-thiazol-2-yl-ethyl) group: Contains a thiazole ring, which may enhance hydrogen-bonding or π-π interactions.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-8(2)11(14)13(18)16(9(3)4)7-10(17)12-15-5-6-19-12/h5-6,8-9,11H,7,14H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQCDDZLOWWFMG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor to form the thiazole ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the Isopropyl and Methyl Groups: These groups are introduced via alkylation reactions.
Formation of the Butyramide Moiety: The final step involves the formation of the butyramide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Hydrolysis: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit anticancer properties. A study demonstrated that derivatives of thiazole showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for similar activities .
Neuropharmacology
The compound's structural similarity to known neuroactive substances positions it as a candidate for studying neuropharmacological effects.
Case Study: Neuroprotective Effects
In vitro studies have shown that thiazole derivatives can protect neuronal cells from oxidative stress. This suggests that this compound may possess neuroprotective properties, warranting further investigation into its mechanism of action and potential use in neurodegenerative diseases .
Antimicrobial Activity
Thiazole compounds have been recognized for their antimicrobial properties, making this compound a candidate for antimicrobial research.
Case Study: Antibacterial Studies
A study evaluated the antibacterial efficacy of thiazole derivatives against various bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting that this compound could be optimized for improved effectiveness against resistant bacterial strains .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide
- N-Substituents : Dimethyl group vs. isopropyl group in the target compound.
- Lipophilicity: Isopropyl may enhance membrane permeability compared to dimethyl.
Comparison with (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
This compound (CAS 926230-08-2) shares the (S)-configuration and N-isopropyl group but replaces the thiazole-ethyl group with a pyrrolidine-methyl substituent:
- Key Differences :
Comparison with L-Phenylalanine Butyramide
A patented butyramide derivative () highlights synthetic versatility:
- Core Structure : Butyramide backbone shared with the target compound.
- Substituents : L-Phenylalanine vs. thiazole-ethyl and isopropyl groups.
- Applications : L-Phenylalanine derivatives are often used in peptide synthesis or as chiral auxiliaries, whereas the target’s thiazole group may suit metal-catalyzed reactions .
Comparison with Para-Methoxybutyryl Fentanyl
Though pharmacologically distinct, this fentanyl analog () shares the butyramide core:
- Substituents : N-(4-Methoxyphenyl) and N-(1-phenethylpiperidin-4-yl) groups.
- Key Contrast : The target compound lacks opioid receptor-binding motifs (e.g., phenethylpiperidine), emphasizing structural similarities without pharmacological overlap .
Biological Activity
(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide, a synthetic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological implications, and relevant case studies.
Structural Characteristics
The compound is characterized by a thiazole ring, an amino group, and an isopropyl moiety, which are critical for its interaction with biological targets. The presence of the thiazole group enhances the binding affinity to various proteins and receptors, suggesting a multifaceted role in biological systems.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Enhances biological activity through improved binding affinity. |
| Amino Group | Essential for receptor interactions. |
| Isopropyl Moiety | Influences lipophilicity and bioavailability. |
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse pharmacological effects, including:
- Anti-inflammatory properties: Potential modulation of inflammatory pathways.
- Analgesic effects: Possible interaction with pain receptors.
- Antimicrobial activity: Similar compounds have shown efficacy against various pathogens.
The compound's biological activity is likely dose-dependent and may vary based on the specific biological context in which it is studied.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs) and various enzymes involved in metabolic pathways. This interaction may lead to modulation of signal transduction pathways that regulate physiological responses .
Synthesis
The synthesis of this compound involves multi-step organic reactions. Typical synthetic routes include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the amino group via amination techniques.
- Alkylation processes to attach the isopropyl group.
These steps are crucial for obtaining the compound in sufficient purity and yield for biological evaluation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Inhibition Studies: A study demonstrated that related thiazole derivatives inhibited key enzymes involved in inflammation with IC50 values significantly lower than established anti-inflammatory drugs .
Compound IC50 (µM) Mechanism Arachidonic Acid 3.42 Established ligand for FABP4 Thiazole Derivative 2.97 Inhibitor of FABP4 - Pharmacological Evaluation: Research indicated that compounds with similar structures exhibited antimicrobial properties against a range of pathogens, suggesting potential therapeutic applications in infectious diseases .
Q & A
Q. What interdisciplinary strategies enhance the compound’s application in photothermal catalysis?
- Methodological Answer : Integrate materials science (e.g., graphene oxide supports) and photochemistry (e.g., UV-vis light sources) to optimize light absorption and charge transfer. Nanocomposite membranes for pollutant removal demonstrate the synergy between adsorption and photocatalysis, a model applicable here . Transient absorption spectroscopy can map excited-state dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
